molecular formula C8H8FNO B3222503 (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine CAS No. 1213490-00-6

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Cat. No.: B3222503
CAS No.: 1213490-00-6
M. Wt: 153.15
InChI Key: VPNZYZSGRZXDBR-ZETCQYMHSA-N
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Description

(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNZYZSGRZXDBR-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r 6 Fluoro 2,3 Dihydrobenzo B Furan 3 Ylamine

Stereoselective Synthesis of the Dihydrobenzofuran Core

The primary challenge in synthesizing (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine lies in the efficient and stereocontrolled construction of the 2,3-dihydrobenzofuran (B1216630) nucleus bearing the amine functionality at the C3 position. Both enantioselective and diastereoselective approaches, as well as chiral resolution, have been explored to achieve this.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a direct and atom-economical route to chiral dihydrobenzofurans by creating the desired stereocenter in a single step from achiral precursors. These methods typically employ a chiral catalyst, either a transition metal complex or an organocatalyst, to govern the stereochemical outcome of the cyclization reaction.

Transition-metal catalysis is a powerful tool for constructing complex molecular architectures. globethesis.com Various metals, including palladium (Pd), rhodium (Rh), and iridium (Ir), have been successfully employed in asymmetric reactions to form the dihydrobenzofuran ring. nih.gov

One prominent strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation reaction with 1,3-dienes can construct the dihydrobenzofuran scaffold. organic-chemistry.org This redox-neutral [3+2] annulation demonstrates good functional group compatibility, which is crucial for substrates bearing a fluorine atom. organic-chemistry.org Similarly, palladium-catalyzed intramolecular coupling of alkyl phenyl ethers, proceeding through C(sp³)–H and C(sp²)–H bond activation, provides a direct route to the 2,3-dihydrobenzofuran core. nih.gov

Another widely used approach is the asymmetric Heck/Tsuji-Trost reaction. A highly enantioselective version catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand (TY-Phos) has been developed for the reaction of o-bromophenols with 1,3-dienes, affording chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

The following table summarizes representative transition metal-catalyzed systems for the synthesis of chiral dihydrobenzofurans.

Catalyst/Ligand SystemReaction TypeSubstratesEnantiomeric Excess (ee)
RhCp*Cl₂₂/Cs₂CO₃Asymmetric C–H FunctionalizationPhenoxyacetamides, DiazooxindolesNot specified
Pd(OAc)₂/TY-PhosHeck/Tsuji-Trost Reactiono-Bromophenols, 1,3-DienesUp to 99%
Ir-based catalystCyclization via C-H activationPhenolic substratesUp to 99% nih.gov
Pd-chiral phosphoramidite[4+3] CyclizationTMM, Benzofuran-fused 1-azadienesUp to 99% globethesis.com

This table is generated based on data from sources for analogous dihydrobenzofuran syntheses.

Organocatalysis has emerged as a complementary approach to metal catalysis, avoiding the use of potentially toxic and expensive metals. nih.gov These strategies often rely on the activation of substrates through the formation of transient, covalently-bound intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding. nih.govbeilstein-journals.org

For the synthesis of the dihydrobenzofuran scaffold, intramolecular Michael additions have been successfully employed. researchgate.net For example, a bifunctional aminoboronic acid can facilitate an intramolecular oxa-Michael reaction of an α,β-unsaturated carboxylic acid derived from a fluorophenol precursor, yielding the heterocyclic core with high enantioselectivity. organic-chemistry.org

Domino reactions, where multiple bonds are formed in a single synthetic operation, are particularly efficient. An organocatalytic domino nitroalkane-Michael addition/aldol (B89426) condensation reaction has been developed to provide trisubstituted dihydrobenzofurans with high stereoselectivity. researchgate.net Furthermore, strategies combining Brønsted base and N-heterocyclic carbene (NHC) catalysis in a one-pot double cyclization have been used to construct the related cyclopenta[b]benzofuran scaffold, demonstrating the potential for complex annulations. nih.gov The formation of chiral homoallylic amines through organocatalytic allylation of imines is a well-established field that provides foundational methods for introducing the chiral amine group. nih.gov

Organocatalyst TypeReaction TypeKey IntermediateStereoselectivity
Cinchona-derived thiourea (B124793)aza-Diels–AlderH-bonded complex90–96% ee beilstein-journals.org
Bifunctional squaramideaza-Diels–AlderH-bonded complexUp to 93% ee beilstein-journals.org
Quinine/N-heterocyclic carbeneMichael/Benzoin condensationEnolate/Breslow intermediate>20:1 dr, 92% ee nih.gov
Chiral Phosphoric AcidIntramolecular aza-MichaelIminium ionGood enantioselectivities nih.gov

This table is generated based on data from sources for analogous chiral amine and heterocycle syntheses.

The success of transition metal-catalyzed asymmetric reactions is critically dependent on the design of the chiral ligand. The ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the substrate's approach and controls the stereochemical outcome of the reaction.

The introduction of fluorine atoms into the ligand structure can significantly influence the catalyst's performance. nih.gov Fluorine's high electronegativity can alter the electronic properties of the metal center, while fluorophilic interactions can affect the conformational rigidity and stability of the catalyst-substrate complex. nih.gov For instance, fluorinated Salen ligands have been shown to enhance chiral induction in certain asymmetric reactions, an effect attributed in part to these fluorophilic interactions. nih.gov

In palladium-catalyzed reactions, chiral phosphoramidites have proven to be effective ligands for controlling enantioselectivity in cyclization reactions. globethesis.com The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus and nitrogen atoms, allowing for the optimization of the catalyst for a specific transformation. The development of novel ligand classes, such as chiral sulfur-based olefins for rhodium catalysis, has enabled highly enantioselective additions to ketones, producing chiral 3-hydroxy-2,3-dihydrobenzofurans, which are valuable precursors to the corresponding amines. researchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective strategies are employed when a stereocenter is already present in the starting material or is introduced early in the synthetic sequence. This existing chiral center then directs the formation of the new stereocenter at the C3 position of the dihydrobenzofuran ring.

One such approach involves the diastereoselective reductive amination of a pre-functionalized 4-oxofuran. This method can provide the required dihydrobenzofuran amine core with three contiguous stereocenters. researchgate.net The facial selectivity of the reduction of the intermediate imine is controlled by the steric environment established by the existing substituents on the furan (B31954) ring. researchgate.net

Another pathway could involve an aldol condensation between a chiral aldehyde and a fluorinated benzaldehyde (B42025) derivative, followed by cyclization. The stereochemistry of the newly formed hydroxyl group, a precursor to the amine, would be influenced by the chiral auxiliary on the starting material.

Chiral Resolution Techniques Applied to Dihydrobenzofuran Intermediates

When a racemic mixture of the desired compound or a key intermediate is synthesized, chiral resolution can be employed to separate the enantiomers. This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. For fluorinated heterocyclic amines, derivatives of tartaric acid, such as O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA), are common and effective resolving agents. researchgate.net The choice of solvent is critical for achieving efficient separation of the diastereomeric salts. researchgate.net This technique is particularly relevant for the industrial-scale production of enantiomerically pure compounds. researchgate.net

Resolving AgentCompound TypeSeparation Method
Tartaric acid derivatives (e.g., DPTTA)Racemic aminesFractional crystallization of diastereomeric salts
N-phthaloyl-(R)-amino acidRacemic aminesRecrystallization from melt or solution
Chiral acidsRacemic basesPartial salt formation and extraction

This table is generated based on data from analogous resolutions of fluorinated amines. researchgate.net

Precursor Synthesis and Functionalization for Constructing the Fluoro-Dihydrobenzofuran System

The assembly of the target molecule begins with the strategic selection and synthesis of precursors that contain the essential structural elements or can be readily functionalized.

The foundational approach to constructing the dihydrobenzofuran scaffold often involves the cyclization of ortho-substituted phenols. google.com These precursors are typically phenols bearing an aliphatic group at the ortho position containing at least two carbon atoms, which will ultimately form the C2 and C3 atoms of the heterocyclic ring. google.com For the synthesis of the target compound, a common starting material would be a 4-fluorophenol (B42351) derivative, ensuring the fluorine atom is correctly positioned in the final structure.

Common classes of ortho-substituted phenol (B47542) precursors include:

o-Allylphenols: These are versatile precursors that can undergo oxidative cyclization to form the dihydrobenzofuran ring. Palladium-catalyzed oxidative annulation is a frequently used method for this transformation. nih.gov

o-Alkynylphenols: These compounds can be cyclized through various metal-catalyzed reactions, such as gold(I)-catalyzed cycloisomerization, to yield benzofuranones, which are key intermediates that can be further modified to introduce the desired amine functionality at the C3 position. researchgate.net

o-Ethylphenols: Catalytic dehydrocyclization of o-ethylphenols at high temperatures is a known method to produce the benzofuran (B130515) ring system. google.com

The selection of the specific ortho-substituent is crucial as it dictates the subsequent cyclization strategy and the introduction of functionalities at the C2 and C3 positions.

Incorporating fluorine into organic molecules can significantly alter their biological properties. researchgate.net For the synthesis of this compound, the fluorine atom can be introduced at various stages.

Early-Stage Fluorination: The most straightforward approach involves using a starting material that already contains the fluorine atom, such as 4-fluorophenol or a derivative thereof. This strategy avoids potentially harsh fluorination conditions on more complex intermediates.

Late-Stage Fluorination: Alternatively, fluorination can be performed on a pre-formed benzofuran or dihydrobenzofuran ring system. Dearomative functionalization provides a powerful method for this. For instance, a dearomative fluoroacylation of benzofurans has been developed using aroyl fluorides as bifunctional reagents, which introduces a fluorine atom at the C2 position and an aroyl group at the C3 position. researchgate.net Electrophilic fluorinating reagents, such as Selectfluor, can also be employed in the cycloisomerization of o-alkynyl phenols to generate fluorinated benzofuranones. researchgate.net

Achieving the correct (R)-stereochemistry at the C3 position is the most critical challenge in the synthesis of the target molecule. This requires a robust method for asymmetric induction.

Organocatalysis: Asymmetric intramolecular Michael additions have been developed for the synthesis of trans-dihydrobenzofurans. nih.gov Using a primary amine-thiourea organocatalyst derived from (R,R)-1,2-diphenylethylamine, high yields and excellent enantioselectivities (94% to >99% ee) have been achieved. nih.gov This approach establishes the chiral center during the ring-forming step.

Chiral Starting Materials: An alternative strategy involves using chiral building blocks. For example, N-protected α-amino acids can be used to synthesize optically active α-alkyl-2-benzofuranmethanamines without racemization, demonstrating that chirality can be transferred from a readily available chiral pool. organic-chemistry.org

Asymmetric Catalysis: Enantioselective palladium-catalyzed reactions, such as the iodine atom transfer cycloisomerization of olefin-tethered aryl iodides, can provide optically active 2,3-dihydrobenzofurans. organic-chemistry.org

Functional Group Interconversion: The amine group can be installed from a precursor ketone, such as 6-fluoro-2,3-dihydrobenzo[b]furan-3-one. Asymmetric reduction of the ketone to a hydroxyl group, followed by conversion to the amine with retention or inversion of configuration, is a viable pathway. Alternatively, asymmetric reductive amination of the ketone can directly provide the chiral amine.

Cyclization and Ring-Forming Reactions

The formation of the dihydrobenzofuran nucleus is a pivotal step in the synthetic sequence, and several advanced methodologies are available.

Intramolecular cycloaddition reactions offer an efficient way to construct the bicyclic dihydrobenzofuran system, often in a single step from a linear precursor.

[3+2] Cycloaddition: Dearomative (3+2) cycloaddition reactions can be employed to build the dihydrobenzofuran ring fused to another ring system. nih.gov For instance, the reaction between para-quinamines and 2-nitrobenzofurans leads to the fusion of a hydroindoline-5-one and a 2,3-dihydrobenzofuran structure. nih.gov While not a direct route to the target, this illustrates the power of cycloaddition in dearomatizing a benzofuran precursor.

Formal 1,3-Cycloaddition: Convergent routes to dihydrobenzofuran neolignans have been developed via a formal 1,3-cycloaddition to oxidized phenols, showcasing another pathway to access the core structure. acs.org

Carbenoid Cyclization/Cycloaddition Cascade: Copper(II)-catalyzed reactions of certain α-diazo esters can generate a reactive furan intermediate that undergoes a subsequent intramolecular [4+2] cycloaddition, forming a complex polycyclic system containing the dihydrobenzofuran motif. nih.gov

These methods highlight the utility of cycloaddition pathways in rapidly building molecular complexity and accessing the desired dihydrobenzofuran nucleus from appropriately designed precursors.

An increasingly popular and powerful strategy for synthesizing highly functionalized dihydrobenzofurans involves the dearomatization of stable benzofuran precursors. researchgate.net This approach allows for the stereoselective introduction of substituents at the C2 and C3 positions.

Dearomatizing Fluoroaroylation: A cooperative N-heterocyclic carbene (NHC) and photoredox catalysis enables the dearomatizing 2,3-fluoroaroylation of benzofurans. researchgate.net This reaction uses aroyl fluorides to install a fluorine atom and an aroyl group across the 2,3-double bond, yielding 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with high diastereoselectivity. researchgate.net The resulting ketone at the C3 position is an ideal handle for subsequent conversion to the chiral amine.

Dearomative Cross-Coupling: Palladium-catalyzed three-component dearomative cross-coupling of benzofurans can furnish acyclic 2,3-diarylated dihydrobenzofurans regioselectively and diastereoselectively. researchgate.net

Hypervalent Iodine-Mediated Dearomatization: A mild dearomatization method using a hypervalent iodine-generated phenoxonium intermediate allows for the ortho-selective replacement of a C-H bond. researchgate.net The resulting fluorinated dihydrobenzofuran product can be transformed into various derivatives. researchgate.net

These dearomatization strategies provide a modern and versatile entry into stereochemically rich dihydrobenzofuran derivatives, starting from readily available aromatic benzofurans. researchgate.net

Cascade Reactions for Stereocomplex Structure Assembly

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to building molecular complexity from simple starting materials in a single operation. These reactions minimize waste by reducing the number of workup and purification steps. For the synthesis of 3-amino-2,3-dihydrobenzofurans, a notable example involves a microwave-assisted, one-pot process starting from chalcone (B49325) intermediates. nih.gov

This strategy involves the initial formation of stereoisomeric epoxyalcohols through a Corey-Bakshi-Shibata reduction and a subsequent Sharpless asymmetric epoxidation of the chalcone. nih.gov The crucial cascade sequence is then initiated by a regioselective, acid-catalyzed opening of the epoxide with an amine. This is immediately followed by an intramolecular nucleophilic aromatic substitution, leading to the formation of the 3-amino-2,3-dihydrobenzofuran scaffold. nih.gov The use of microwave irradiation can significantly accelerate this process, allowing for the rapid generation of analogues. nih.gov

StepReaction TypeKey Features
1Aldol CondensationFormation of chalcone intermediate
2Asymmetric Reduction/EpoxidationGeneration of chiral epoxyalcohol
3Epoxide Opening/Intramolecular SNArOne-pot formation of the 3-aminodihydrobenzofuran ring system

This method provides a versatile route to stereochemically diverse analogues of these important flavonoid-type structures. nih.gov

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire to reduce cost, toxicity, and environmental impact associated with metal catalysts. Organocatalysis and photoredox catalysis have emerged as powerful tools in this domain.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has provided numerous powerful methods for the asymmetric synthesis of heterocyclic compounds, including 2,3-dihydrobenzofurans. While a direct organocatalytic asymmetric synthesis of this compound is not extensively documented, several strategies for the enantioselective construction of the core dihydrobenzofuran ring can be envisioned as key steps in a multi-step synthesis.

One such approach is the organocatalyzed asymmetric synthesis of dihydrodibenzofurans through a dienamine process. nih.govpolyu.edu.hk This two-step protocol delivers the cis-diastereomer in good yield and high enantiomeric excess. nih.govpolyu.edu.hk Another powerful strategy involves the use of chiral thiourea catalysts in an enantioselective cascade reaction of ortho-hydroxy chalcone derivatives, proceeding via a Michael addition followed by an oxa-substitution to yield trans-2,3-dihydrobenzofurans. researchgate.net

Furthermore, primary amine-thiourea organocatalysts derived from (R,R)-1,2-diphenylethylamine have been successfully employed in the intramolecular Michael addition for the synthesis of trans-dihydrobenzofurans with excellent enantioselectivities. nih.gov A conceptually related, though structurally distinct, approach is the highly enantioselective intramolecular conjugate addition of imino esters catalyzed by copper(I), which allows for the synthesis of enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons. rsc.org

These organocatalytic methods highlight the potential for creating the chiral dihydrobenzofuran scaffold, which could then be further functionalized to introduce the 3-amino group, or a precursor, to ultimately yield the target molecule.

Organocatalytic StrategyKey TransformationStereochemical Outcome
Dienamine Process[4+2] CycloadditionHigh enantioselectivity for cis-diastereomer
Thiourea CatalysisMichael Addition/Oxa-substitutionHigh enantioselectivity for trans-diastereomer
Primary Amine-Thiourea CatalysisIntramolecular Michael AdditionExcellent enantioselectivity for trans-diastereomer
Cope-Type HydroaminationIntramolecular HydroaminationHigh enantioselectivity for pyrrolidines (conceptually relevant) nih.gov

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of C-C and C-heteroatom bonds under mild conditions. In the context of dihydrobenzofuran synthesis, photoredox catalysis has been utilized for oxidative [3+2] cycloaddition reactions. For instance, the coupling of dicarbonyl compounds and alkenes using eosin-Y as a photoredox catalyst can lead to the formation of tetrahydrobenzofuranones. researchgate.net This reaction proceeds through a radical pathway, demonstrating the feasibility of forming the core heterocyclic ring system under photochemical conditions. researchgate.net

While the direct photoredox-catalyzed asymmetric hydroamination of a dihydrobenzofuran precursor to install the chiral amine at the C3 position is a developing area, related transformations have been reported. For example, visible-light photoredox-catalyzed hydroamination of β,γ-unsaturated hydrazones has been shown to produce five-membered N-heterocycles. researchgate.net This suggests the potential for developing a similar intramolecular cyclization strategy that could lead to the desired 3-aminodihydrobenzofuran structure. The challenge remains in achieving high enantioselectivity for this specific transformation.

Gram-Scale Synthetic Protocols and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a gram-scale or industrial process requires careful consideration of factors such as safety, cost-effectiveness, scalability of reagents and equipment, and robustness of the chemical transformations. While specific process chemistry details for this compound are not widely published, general principles for the scale-up of chiral pharmaceutical intermediates can be applied. nih.gov

Key considerations for the gram-scale synthesis of this compound would include:

Catalyst Selection and Loading: For catalytic steps, minimizing the catalyst loading without compromising efficiency and enantioselectivity is crucial for cost reduction. Catalyst recovery and recycling are also important considerations.

Solvent and Reagent Selection: The use of green and readily available solvents is encouraged. The toxicity and cost of all reagents must be evaluated.

Process Safety: A thorough safety assessment of each step is necessary to identify and mitigate potential hazards, such as exothermic reactions or the formation of unstable intermediates.

Purification: Development of scalable and efficient purification methods, such as crystallization-induced dynamic resolution or chromatography with a suitable stationary phase, is critical for obtaining the final product with high purity.

Continuous Flow Chemistry: The implementation of continuous flow processes can offer advantages in terms of safety, efficiency, and scalability for certain reaction steps. asymchem.com

For a molecule like this compound, a scalable process might involve the asymmetric synthesis of a key intermediate, followed by a robust and high-yielding final step to introduce the amine functionality. The development of such a process requires a multidisciplinary approach involving organic chemists and chemical engineers. catsci.com

Mechanistic Investigations of Synthetic Transformations Involving 3r 6 Fluoro 2,3 Dihydrobenzo B Furan 3 Ylamine and Its Precursors

Elucidation of Reaction Mechanisms in Stereoselective Cyclizations

The formation of the 2,3-dihydrobenzo[b]furan ring system with a specific stereochemistry at the C3 position is a critical step in the synthesis of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine. A common and effective strategy involves the intramolecular cyclization of a suitably substituted fluorinated phenol (B47542) derivative. One such precursor is a 2-allyl-4-fluorophenol (B3419262), which can undergo a variety of metal-catalyzed or acid-catalyzed cyclization reactions.

One plausible mechanistic pathway is an intramolecular hydroalkoxylation. In a typical acid-catalyzed reaction, the protonation of the alkene moiety of the allyl group initiates the cyclization. This is followed by the nucleophilic attack of the phenolic oxygen to form the five-membered dihydrofuran ring. The regioselectivity of this cyclization is generally high, favoring the 5-exo-tet cyclization to form the dihydrobenzofuran ring over the 6-endo-tet alternative. The stereochemistry at the C3 position is subsequently established in a separate step, often through the reduction of a ketone or the opening of an epoxide.

Alternatively, transition-metal-catalyzed intramolecular cyclizations offer a powerful approach to control stereoselectivity. For instance, palladium-catalyzed oxidative cyclization of a 2-allyl-4-fluorophenol can proceed through a Wacker-type mechanism. In this process, the palladium(II) catalyst activates the alkene, which is then attacked by the phenolic oxygen. Subsequent reductive elimination would yield the dihydrobenzofuran ring. The use of chiral ligands in such reactions can, in principle, induce asymmetry and lead to an enantioselective synthesis.

A key precursor to this compound is 6-Fluoro-2,3-dihydrobenzo[b]furan-3-one. The synthesis of this ketone often involves an intramolecular Friedel-Crafts acylation of a precursor like 2-(4-fluorophenoxy)acetyl chloride. The mechanism involves the generation of an acylium ion by a Lewis acid, followed by electrophilic attack on the electron-rich aromatic ring and subsequent rearomatization.

Role of Intermediates in Catalytic Cycles

The catalytic cycles involved in the stereoselective synthesis of this compound are intricate, with various intermediates playing crucial roles in determining the reaction's efficiency and stereochemical outcome. A common route to the target amine is the stereoselective reductive amination of 6-Fluoro-2,3-dihydrobenzo[b]furan-3-one. This transformation can be catalyzed by a variety of transition metal complexes or enzymes.

In a transition metal-catalyzed asymmetric reduction, the catalyst, typically a chiral ruthenium or rhodium complex, coordinates to the ketone. The catalytic cycle then involves the transfer of a hydride from a hydrogen source (e.g., H2 or isopropanol) to the carbonyl carbon. The chiral ligands on the metal center create a chiral environment that directs the hydride attack to one face of the ketone, leading to the formation of one enantiomer of the corresponding alcohol in excess.

Following the formation of the chiral alcohol, a subsequent nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine) can be employed. Alternatively, direct reductive amination involves the formation of an imine or enamine intermediate from the ketone and the amine. This intermediate is then stereoselectively reduced by the chiral catalyst in the same pot. The catalyst-substrate complex is a key intermediate where the stereochemical information is transferred.

IntermediateRole in Catalytic Cycle
Metal-Hydride Complex The active species that delivers the hydride to the carbonyl or imine.
Chiral Ligand-Substrate Adduct Orients the substrate for stereoselective hydride attack.
Imine/Enamine Intermediate Formed in direct reductive amination, this is the species that is asymmetrically reduced.

Kinetic and Thermodynamic Aspects of Enantioselective Pathways

The final enantiomeric excess of this compound is often determined by the competition between different reaction pathways, which can be under either kinetic or thermodynamic control. wikipedia.orglibretexts.orglibretexts.org

In the asymmetric reduction of 6-Fluoro-2,3-dihydrobenzo[b]furan-3-one, the two enantiomeric alcohol products are formed via diastereomeric transition states. The difference in the activation energies of these transition states determines the enantioselectivity of the reaction. A larger energy difference leads to a higher enantiomeric excess. This is a classic example of kinetic control, where the product that is formed faster predominates. libretexts.org To achieve high enantioselectivity, the reaction is typically run at low temperatures to maximize the effect of the difference in activation energies and to prevent the reverse reaction, which could lead to racemization if the product is not thermodynamically stable.

The principle of kinetic versus thermodynamic control is also relevant in the formation of enolates from cyclic ketones like 6-Fluoro-2,3-dihydrobenzo[b]furan-3-one, which can be a key step in certain synthetic routes. rsc.orgrsc.org The deprotonation of an unsymmetrical ketone can lead to two different enolates. The kinetic enolate is formed by removing the more accessible proton, while the thermodynamic enolate is the more stable, more substituted enolate. The choice of base, solvent, and temperature can influence which enolate is formed preferentially.

ConditionFavored ProductRationale
Low Temperature Kinetic ProductThe reaction is irreversible, and the product that forms faster dominates.
High Temperature Thermodynamic ProductThe reaction is reversible, allowing equilibrium to be established, favoring the most stable product.
Bulky Base Kinetic EnolateSteric hindrance favors the removal of the less hindered proton.
Small, Strong Base Thermodynamic EnolateCan access the more hindered proton, leading to the more stable enolate.

Transition State Analysis in Chiral Induction Processes

Understanding the three-dimensional structure of the transition states in the chiral induction step is fundamental to explaining and predicting the stereochemical outcome of the synthesis of this compound. Computational modeling, such as density functional theory (DFT) calculations, is a powerful tool for analyzing these transient structures.

In the asymmetric reduction of 6-Fluoro-2,3-dihydrobenzo[b]furan-3-one using a chiral catalyst, for instance, a Corey-Bakshi-Shibata (CBS) reduction, the reaction proceeds through a well-defined transition state. The oxazaborolidine catalyst coordinates with both the borane (B79455) reducing agent and the carbonyl oxygen of the ketone. This coordination pre-organizes the ketone for a highly stereoselective intramolecular hydride transfer. The steric and electronic properties of the chiral ligand on the catalyst dictate the facial selectivity of the hydride attack.

Computational studies can model the different possible transition states leading to the (R) and (S) alcohols. By calculating the relative energies of these transition states, the enantiomeric excess of the reaction can be predicted. These models often reveal key non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the stereochemical control. For example, in the reduction of ketones, the widely accepted transition state involves a six-membered ring-like structure, and the substituents on the chiral ligand block one face of the ketone, allowing the hydride to attack from the less hindered face.

ParameterImpact on Transition State
Chiral Ligand Structure Creates a specific chiral pocket that directs the approach of the reactants.
Solvent Can influence the stability of the transition state through solvation effects.
Temperature Affects the population of different conformational isomers of the transition state.
Electronic Effects Electron-withdrawing or -donating groups on the substrate or ligand can alter the geometry and energy of the transition state.

Stereochemical Characterization and Enantiopurity Determination Methodologies

Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a crucial step in the characterization of enantiopure compounds. Various analytical methods are available, with chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Chiral Chromatography (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for the separation and quantification of enantiomers. The choice of the CSP and the mobile phase is critical for achieving effective separation. For primary amines like (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine, polysaccharide-based CSPs are often a first choice due to their broad applicability. phenomenex.comphenomenex.com

Table 1: Representative Chiral HPLC Conditions for Primary Amine Separation

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel® OD-H)Amylose-based (e.g., Chiralpak® AD-3)
Mobile Phase n-Hexane/Isopropanol/Ethanolamine (B43304)n-Hexane/Isopropanol/Methanol
Detection UV at 254 nmUV at 280 nm

This table presents typical starting conditions for the chiral separation of cyclic primary amines based on established methods for similar compounds. researchgate.netmdpi.com Method development would be required to optimize the separation for this compound.

In practice, a screening of different polysaccharide-based columns with various mobile phases, typically mixtures of alkanes and alcohols, is performed to identify the optimal conditions for baseline separation of the two enantiomers. researchgate.net The addition of a small amount of a basic modifier like diethylamine (B46881) or ethanolamine to the mobile phase is often necessary to improve the peak shape and resolution of amine enantiomers by minimizing interactions with residual silanols on the stationary phase. researchgate.net Once a separation method is established, the enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers to form diastereomers or diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.

For a primary amine, derivatization with a chiral reagent creates a pair of diastereomers that can be distinguished by NMR. A notable strategy involves the use of α-fluorinated phenylacetic phenylselenoester as a chiral derivatizing agent. frontiersin.org The reaction with the amine yields diastereomeric amides, and the difference in the chemical shifts of the fluorine atoms (¹⁹F NMR) can be used to determine the enantiomeric excess. frontiersin.org This method is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically large chemical shift dispersion.

Another approach employs chiral phosphazane reagents. cam.ac.uk These inorganic CDAs react in situ with the chiral amine, and subsequent quaternization leads to diastereomers with distinct ³¹P NMR signals, allowing for the determination of the enantiomeric excess by integration. cam.ac.uk

Table 2: NMR-Based Methods for Enantiopurity Determination of Chiral Amines

MethodNucleus ObservedChiral Reagent TypePrinciple
Derivatization with Fluorinated CDA¹⁹Fα-fluorinated phenylacetic phenylselenoesterFormation of diastereomeric amides with distinct fluorine signals. frontiersin.org
Derivatization with Phosphazane Reagent³¹PCyclodiphosph(III)azaneIn situ formation of diastereomers with distinct phosphorus signals. cam.ac.uk
Chiral Solvating Agent¹H, ¹⁹FCationic cobalt(III) complexFormation of diastereomeric complexes leading to peak separation. acs.orgnih.gov

This table summarizes various NMR techniques that have been successfully applied to determine the enantiomeric excess of chiral amines and could be adapted for this compound.

Spectroscopic Methods for Absolute Configuration Assignment

While chromatographic and standard NMR methods can determine the enantiomeric purity of a sample, they generally cannot establish the absolute configuration of the enantiomers. For this, specialized spectroscopic techniques are required.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, making it a powerful tool for determining absolute configuration. acs.org

The standard approach involves measuring the experimental VCD spectrum of the enantiopure sample and comparing it to the theoretical spectrum calculated for a known configuration (e.g., the R configuration) using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. acs.org This technique is particularly valuable as it does not require crystallization of the compound or the presence of a chromophore. acs.org

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a sensitive probe of the stereochemistry of molecules containing chromophores. The 2,3-dihydrobenzo[b]furan moiety in the target molecule serves as a chromophore, making ECD a suitable technique for its stereochemical analysis.

For chiral 2,3-dihydrobenzo[b]furan derivatives, a correlation has been established between the helicity of the non-aromatic heterocyclic ring and the sign of the ¹L(b) band in the CD spectrum. nih.govrsc.org However, it has been noted that substituents on the fused benzene (B151609) ring can invert this helicity rule, necessitating caution in its application. nih.gov A more robust approach involves the comparison of the experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration.

X-Ray Crystallography for Stereochemical Elucidation (Applied to Derivatives or Co-crystals)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires a single crystal of the compound of suitable quality. If the parent compound, this compound, does not crystallize readily, a common strategy is to prepare a derivative, such as a salt with a chiral acid or a covalent derivative, that is more amenable to crystallization.

The formation of a salt with a known chiral counter-ion, for example, (R)-mandelic acid or a derivative of tartaric acid, can facilitate crystallization and allows for the determination of the absolute configuration of the amine relative to the known configuration of the counter-ion. Alternatively, the presence of a "heavy" atom (e.g., bromine or heavier) in the crystal structure allows for the determination of the absolute configuration through the anomalous dispersion effect. nih.gov While no crystal structure for this compound has been reported in the publicly available literature, this method remains the gold standard for unambiguous stereochemical assignment should a suitable crystal be obtained.

Derivatization and Subsequent Transformations of 3r 6 Fluoro 2,3 Dihydrobenzo B Furan 3 Ylamine

Functionalization of the Amine Moiety

The primary amine group of (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is the most common site for initial functionalization, allowing for its incorporation into larger molecular scaffolds through the formation of stable covalent bonds.

Acylation of the amine moiety is a well-documented transformation, typically achieved by reacting the amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) to form a robust amide bond. This reaction is fundamental in the synthesis of various biologically active compounds.

Detailed research findings from patent literature demonstrate the utility of this compound as a key intermediate in the synthesis of β-secretase (BACE) inhibitors. In these syntheses, the amine is coupled with substituted pyridinecarboxylic acids. For instance, the coupling with 5-cyanopyridine-2-carboxylic acid is achieved using 1-propanephosphonic acid anhydride (B1165640) (T3P®) as a coupling agent in the presence of a base like triethylamine. Similarly, coupling with 5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid hydrochloride utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as the activating agent.

Table 1: Examples of Acylation Reactions
Acylating AgentCoupling Agent/BaseSolventProductYield
5-Cyanopyridine-2-carboxylic acidT3P®, TriethylamineAcetonitrile5-Cyano-N-((3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-pyridinecarboxamide94%
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid hydrochlorideHATU, N,N-DiisopropylethylamineN,N-Dimethylformamide (DMF)N-((3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-5-(1H-pyrazol-4-yl)-2-pyridinecarboxamide80%

While acylation is well-represented, specific examples of sulfonylation reactions, which would involve reacting the amine with sulfonyl chlorides to form sulfonamides, were not detailed for this compound in the surveyed scientific and patent literature.

Protocols specifically describing the N-alkylation or reductive amination of this compound are not extensively detailed in the accessible body of research literature. These transformations, which lead to the formation of secondary or tertiary amines, remain areas for potential further exploration with this particular chiral building block.

Modifications of the Fluoro-Dihydrobenzofuran Ring System

The aromatic and heterocyclic core of the molecule presents opportunities for further functionalization, although these are less commonly exploited compared to reactions at the amine moiety.

Detailed studies focusing on regioselective aromatic substitutions, such as nitration, halogenation, or Friedel-Crafts reactions, on the benzene (B151609) ring of this compound have not been reported in the reviewed literature. The existing fluorine atom and the dihydrofuran ring substituents would be expected to direct incoming electrophiles, but specific experimental outcomes for this substrate are not publicly documented.

The ether linkage within the dihydrofuran ring is generally stable under many synthetic conditions. Methodologies for the specific transformation or cleavage of this ether bond within the context of the this compound scaffold are not described in the available scientific patents or publications. Synthetic routes typically maintain the integrity of this heterocyclic core.

Formation of Architecturally Complex Molecular Scaffolds Utilizing this compound as a Chiral Building Block

The primary utility of this compound lies in its role as a chiral precursor for the synthesis of complex, high-value molecules, particularly for pharmaceutical applications. Its rigid bicyclic structure and stereochemically defined amine group allow it to serve as a key recognition element for biological targets.

As documented in patent WO2012116335A1, the compound is a crucial intermediate in the synthesis of potent inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. In this context, the amine serves as an anchor point for constructing the final inhibitor. The synthesis involves the acylation of the amine with a substituted pyridine (B92270) core, as detailed in section 5.1.1. The resulting amide is then further elaborated. For example, the cyano group of 5-cyano-N-((3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)-2-pyridinecarboxamide can be converted into a pyrazole (B372694) ring through a multi-step sequence, ultimately yielding complex final products. The (3R)-stereochemistry and the specific orientation of the fluoro-dihydrobenzofuran moiety are essential for the high affinity and selectivity of these molecules for the BACE1 active site. This demonstrates the successful application of this compound as a foundational chiral scaffold for constructing architecturally complex and biologically active compounds.

Construction of Fused Heterocyclic Systems

The primary amine functionality of this compound provides a reactive handle for the construction of fused nitrogen-containing heterocyclic rings. Various synthetic strategies can be employed to annulate new rings onto the benzofuran (B130515) framework, leading to the formation of complex polycyclic systems.

One common approach involves the reaction of the amine with bifunctional electrophiles. For instance, condensation with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridinone rings through a sequence of Michael addition and subsequent intramolecular cyclization and aromatization. While specific examples starting from this compound are not extensively detailed in publicly available literature, the general reactivity of related 3-aminobenzofurans suggests the feasibility of such transformations.

Another powerful method for constructing fused isoquinoline (B145761) and related heterocyclic systems is the Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-arylethylamide under acidic conditions. To apply this to this compound, the amine would first be acylated with a suitable carboxylic acid or its derivative to form the corresponding amide. Subsequent treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) would then induce cyclization onto the aromatic ring of the benzofuran, yielding a dihydrofuro[3,2-g]isoquinoline derivative. wikipedia.orgorganic-chemistry.orgnrochemistry.com The regioselectivity of the cyclization would be directed by the electronic properties of the benzofuran ring system.

Similarly, the Pictet-Spengler reaction offers a pathway to tetrahydro-β-carboline analogous structures. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For this compound, this would first require its conversion to a β-(benzofuranyl)ethylamine derivative, which could then undergo the Pictet-Spengler cyclization to afford a tetracyclic system incorporating the benzofuran, furan (B31954), and piperidine (B6355638) rings.

The following table summarizes hypothetical products from these classical named reactions, illustrating the potential for generating diverse fused heterocyclic systems from the target amine.

Starting AmineReagent/ReactionHypothetical Fused Heterocycle
This compound1. Acylation with Phenylacetyl chloride 2. Bischler-Napieralski Reaction (POCl₃)Phenyl-substituted dihydrofuro[3,2-g]isoquinoline
This compound1. Conversion to β-(benzofuranyl)ethylamine derivative 2. Pictet-Spengler Reaction (with Formaldehyde)Tetrahydrofuro[3,2-g]pyrido[3,4-b]indole analogue

Preparation of Polysubstituted Cyclic Amine Derivatives

Beyond the construction of fused systems, the amine group of this compound can be incorporated into non-fused, polysubstituted cyclic amine derivatives. These transformations often involve reactions that form new carbon-nitrogen bonds and build a new carbocyclic or heterocyclic ring containing the nitrogen atom from the starting amine.

One such strategy is the use of the amine as a nucleophile in reactions with dielectrophiles. For example, reaction with a suitable 1,4-dihalide or a related synthon could lead to the formation of a polysubstituted pyrrolidine (B122466) ring, with the benzofuran moiety acting as a substituent. The stereochemistry of the starting amine can play a crucial role in directing the stereochemical outcome of these reactions, potentially leading to the formation of chiral polysubstituted pyrrolidines.

Furthermore, multicomponent reactions offer an efficient route to complex cyclic amine derivatives. For instance, a Mannich-type reaction involving an aldehyde, a ketone, and this compound could lead to the formation of a β-amino ketone, which could then undergo further transformations to yield piperidinone or other cyclic amine structures.

Starting AmineReagentsHypothetical Product
This compound1,4-Dibromobutane, Base(3R)-N-(6-Fluoro-2,3-dihydrobenzo[b]furan-3-yl)pyrrolidine
This compoundBenzaldehyde (B42025), AcetonePolysubstituted β-amino ketone
This compoundGlutaric anhydride, then reductionN-(6-Fluoro-2,3-dihydrobenzo[b]furan-3-yl)piperidin-2-one

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing awareness of its environmental impact has spurred the adoption of green chemistry principles, aiming to design processes that minimize hazardous substances. chemistryjournals.netresearchgate.net Traditional organic synthesis often relies on toxic solvents, hazardous reagents, and energy-intensive conditions, leading to significant waste generation. chemistryjournals.net For the synthesis of dihydrobenzofuran amines, a key challenge is the development of environmentally benign methods that are both efficient and sustainable.

Future research will likely focus on several key areas:

Biocatalysis: Utilizing enzymes as natural catalysts offers a green alternative to traditional methods. chemistryjournals.netnih.gov Enzymatic reactions are highly selective, operate under mild, aqueous conditions, and reduce byproducts. chemistryjournals.netnih.gov For instance, biocatalytic strategies using engineered enzymes like myoglobins have been developed for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans. nih.govrochester.edu Further engineering of enzymes such as transaminases and oxidases could provide direct and efficient routes to chiral amines like (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine. nih.gov

Alternative Solvents and Reaction Conditions: A significant push is being made to replace volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Additionally, visible-light-mediated synthesis presents a sustainable approach, using light as a renewable energy source to drive chemical reactions under mild conditions. mdpi.com Photocatalytic methods for constructing the dihydrobenzofuran ring, for example, avoid the need for harsh reagents and high temperatures. nih.gov

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. researchgate.net Developing catalytic cascade or domino reactions, where multiple bond-forming events occur in a single step without isolating intermediates, represents a powerful strategy to improve atom economy and reduce waste. metu.edu.tr

Green Chemistry StrategyApplication in Dihydrobenzofuran SynthesisPotential Benefits
Biocatalysis Use of engineered enzymes (e.g., myoglobins, transaminases) for asymmetric synthesis. nih.govrochester.edunih.govHigh enantioselectivity, mild reaction conditions, reduced waste.
Alternative Solvents Employing water or other benign solvents instead of traditional organic solvents. chemistryjournals.netReduced toxicity and environmental impact.
Photocatalysis Visible-light-mediated cyclization reactions. mdpi.comnih.govUse of renewable energy, mild conditions, novel reactivity.
Domino Reactions Multi-step sequences in a single pot to build the heterocyclic core. metu.edu.trIncreased efficiency, reduced waste, high atom economy.

Innovation in Catalytic Systems for Enhanced Enantioselectivity

The biological activity of chiral molecules like this compound is critically dependent on their stereochemistry. Therefore, achieving high enantioselectivity is a paramount challenge in their synthesis. While significant progress has been made, the development of more efficient, selective, and versatile catalytic systems remains a major research frontier.

Key areas for innovation include:

Transition Metal Catalysis: Catalysts based on rhodium, palladium, and copper have been extensively used for synthesizing dihydrobenzofuran derivatives through methods like C-H activation, Heck reactions, and cycloadditions. nih.gov Future work will involve designing novel chiral ligands that can impart higher levels of stereocontrol and broaden the substrate scope. For example, chiral Rh/Hf bimetallic catalytic systems have recently been shown to enable the asymmetric hydrogenation of benzofurans to yield chiral 2,3-dihydrobenzofurans with excellent enantioselectivity. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based systems. Chiral phosphoric acids, for instance, have been successfully employed in enantioselective [3+2] cycloaddition reactions to form the dihydrobenzofuran core. researchgate.net Similarly, primary amine-thiourea organocatalysts have been developed for intramolecular Michael additions to produce trans-dihydrobenzofurans with excellent enantioselectivity. nih.gov The design of new bifunctional organocatalysts that can activate multiple reactants simultaneously is a promising avenue for innovation. metu.edu.tr

Biocatalysis and Directed Evolution: As mentioned, enzymes offer unparalleled stereoselectivity. nih.govrochester.edu The field of directed evolution allows scientists to rapidly engineer enzymes with enhanced stability, broader substrate tolerance, and tailored selectivity for specific non-natural transformations, expanding the biocatalytic toolbox for synthesizing complex chiral amines. nih.gov

Catalyst TypeExample ReactionAchieved EnantioselectivityReference
Biocatalyst (Engineered Myoglobin) Benzofuran (B130515) Cyclopropanation>99.9% ee nih.govrochester.edu
Chiral Phosphoric Acid Enantioselective [3+2] Cycloadditionup to 99% ee researchgate.net
Palladium/Chiral Ligand Heck/Tsuji-Trost Reaction90-99% ee organic-chemistry.org
Rhodium/Hafnium Bimetallic System Asymmetric Hydrogenationup to 99% ee researchgate.net
Primary Amine-Thiourea Organocatalyst Intramolecular Michael Addition94 to >99% ee nih.gov

Exploration of Novel Reactivity Patterns for Dihydrobenzofuran Amines

Discovering and developing novel chemical reactions is fundamental to advancing organic synthesis. For dihydrobenzofuran amines, future research will focus on exploring new reactivity patterns to construct the core structure and introduce the key amine functionality in more efficient and innovative ways.

Promising areas of exploration include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly step-economic strategy. nih.gov Rhodium-catalyzed C-H activation followed by annulation with unsaturated partners has proven effective for building the dihydrobenzofuran skeleton. nih.govorganic-chemistry.org Expanding this concept to enable the direct, stereocontrolled installation of an amino group onto a pre-formed dihydrobenzofuran ring is a significant future challenge.

Cycloaddition Reactions: Formal [3+2] and [4+1] cycloaddition reactions are powerful methods for constructing five-membered rings. nih.govresearchgate.net Research into new reaction partners and catalytic systems for these transformations will enable access to dihydrobenzofurans with diverse substitution patterns and functional groups that are otherwise difficult to synthesize. nih.govresearchgate.netnih.gov

Domino and Cascade Reactions: Designing reactions where a single event triggers a cascade of subsequent transformations can rapidly build molecular complexity. metu.edu.tr For example, a domino Friedel-Crafts/SN2 reaction has been used to generate enantiomerically enriched dihydrobenzofurans. researchgate.net The development of novel cascade sequences that form the heterocyclic ring and install the chiral amine in one seamless operation is a highly desirable goal.

Expansion of Derivatization Strategies for Diverse Chemical Libraries

To explore the structure-activity relationship (SAR) of this compound and related compounds, it is essential to synthesize a wide range of analogues. Diversity-oriented synthesis aims to create structurally diverse collections of molecules, or chemical libraries, for biological screening. nih.gov

Future strategies in this area will involve:

Modular Synthetic Routes: Developing synthetic pathways that allow for the easy variation of different parts of the molecule is crucial. This can be achieved by using building blocks that can be readily swapped, such as a variety of commercially available salicylaldehydes, aryl boronic acids, and primary or secondary amines. nih.govresearchgate.net

Late-Stage Functionalization: This strategy involves modifying a complex molecule, like the dihydrobenzofuran core, in the final steps of a synthesis. This allows for the rapid creation of a library of derivatives from a common advanced intermediate, which is more efficient than synthesizing each analogue from scratch.

Multi-component Reactions: Reactions that combine three or more starting materials in a single step are ideal for building chemical libraries, as they allow for the rapid generation of diverse products by simply changing the input components. The copper or silver-catalyzed three-component coupling of salicylaldehydes, alkynes, and amines to give 3-amino dihydrobenzofurans is an example of this powerful approach. researchgate.net

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automation and continuous-flow technology is set to revolutionize organic synthesis. springerprofessional.deresearchgate.net These technologies offer significant advantages in terms of reproducibility, safety, scalability, and efficiency over traditional batch chemistry. sci-hub.sedurham.ac.uk

Key aspects for future development include:

Flow Chemistry: Performing reactions in continuous-flow reactors allows for precise control over parameters like temperature, pressure, and reaction time. sci-hub.se This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. springerprofessional.de Flow chemistry enables safer scale-up and can lead to cleaner reactions with higher yields. springerprofessional.desci-hub.se Multi-step syntheses of heterocyclic compounds have been successfully "telescoped" in flow systems, where the output of one reactor is fed directly into the next, avoiding manual handling and purification of intermediates. uc.pt

Automated Synthesis: Robotic platforms can perform complex, multi-step synthetic sequences without human intervention. researchgate.net This not only accelerates the synthesis of target molecules and libraries but also improves reproducibility. An automated assembly-line synthesis approach, capable of iterative, stereocontrolled bond formation, has been reported, paving the way for the automated construction of complex molecules like natural product fragments. researchgate.net Applying these automated platforms to the synthesis of chiral dihydrobenzofuran amines would significantly accelerate drug discovery efforts.

The combination of these advanced technologies will enable the rapid optimization of reaction conditions and the on-demand synthesis of compound libraries, accelerating the discovery and development of new medicines based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine, and how is enantiomeric purity achieved?

  • Methodology : Synthesis typically involves cyclization of fluorinated precursors, such as ethyl aroylacetates, followed by chiral resolution. For example, asymmetric catalysis or chiral auxiliary methods can yield the (3R)-enantiomer. Ethyl aroylacetates with fluorophenyl substituents (e.g., 4-fluorophenyl) are key intermediates, as described in protocols for analogous dihydrobenzo[b]furan derivatives . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with reported purities ≥95% .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves the dihydrofuran ring and fluorine substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may be employed for absolute stereochemical confirmation, as demonstrated for structurally related hexacyclic N,S-acetal compounds .

Q. How can researchers assess the purity of this compound?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is standard for purity analysis. Complementary techniques include thin-layer chromatography (TLC) and gas chromatography (GC). Discrepancies in melting points (e.g., 72–74°C for similar fluorinated aromatics) should be cross-verified using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, spectral data) of fluorinated dihydrobenzo[b]furan derivatives?

  • Methodology : Systematic comparison of synthetic batches is essential. For example, variations in melting points may arise from polymorphic forms or residual solvents. Use controlled recrystallization (e.g., from ethanol/water mixtures) and standardized drying protocols. Conflicting NMR shifts can be addressed by referencing deuterated solvents and internal standards (e.g., TMS) across studies .

Q. How can enantioselective synthesis be optimized to improve yield and stereochemical fidelity?

  • Methodology : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution methods. Kinetic resolution during cyclization steps may enhance enantiomeric excess (ee). Monitor reaction progress via circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC .

Q. What experimental frameworks are suitable for investigating the biological activity of this compound?

  • Methodology :

  • In vitro assays : Test inhibition of bacterial growth (MIC assays) or cancer cell viability (MTT assays), given the antimicrobial and cytotoxic activities of structurally related dihydrobenzo[b]furan derivatives .
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tyrosine kinases, leveraging the compound’s fluorinated aromatic moiety for hydrophobic binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.